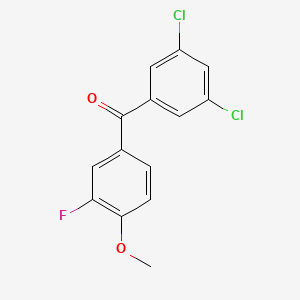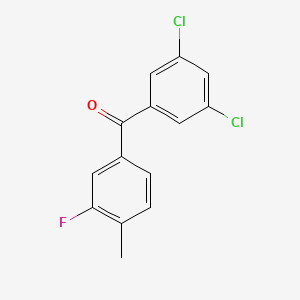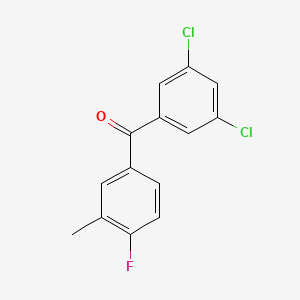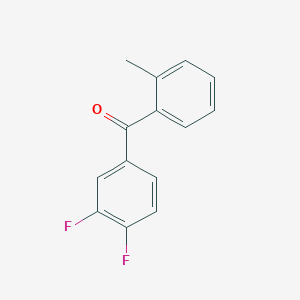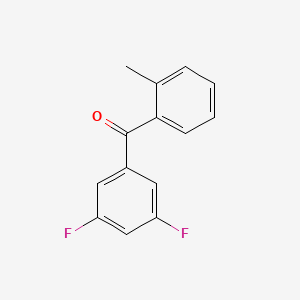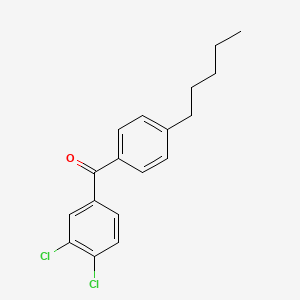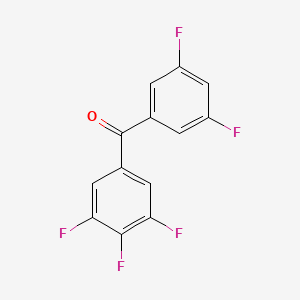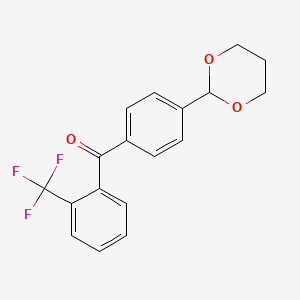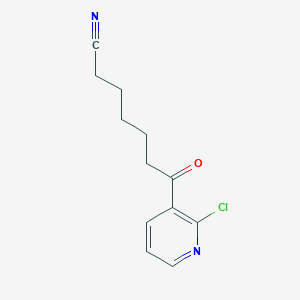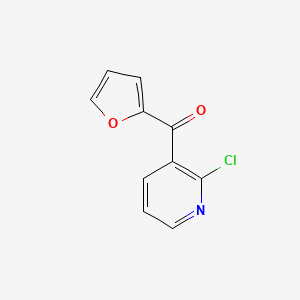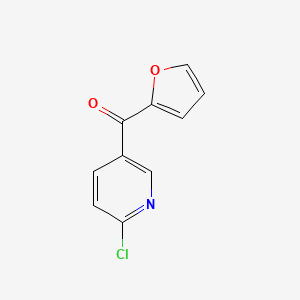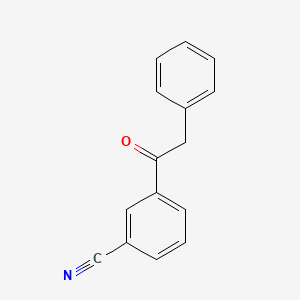
3'-Cyano-2-phenylacetophenone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3’-Cyano-2-phenylacetophenone is a chemical compound with the molecular formula C15H11NO and a molecular weight of 221.26 . It is a white solid and is considered a versatile compound used in scientific research, particularly in organic synthesis and pharmaceutical development.
Synthesis Analysis
The synthesis of cyanoacetamides, which includes 3’-Cyano-2-phenylacetophenone, can be carried out in several ways. The most versatile and economical method involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates, using different reaction conditions to yield cyanoacetamide derivatives .Molecular Structure Analysis
The InChI code for 3’-Cyano-2-phenylacetophenone is 1S/C15H11NO/c16-11-13-7-4-8-14(9-13)15(17)10-12-5-2-1-3-6-12/h1-9H,10H2 . The InChI key is SJUJLORYVIDRGF-UHFFFAOYSA-N .Chemical Reactions Analysis
Cyanoacetamide-N-derivatives, such as 3’-Cyano-2-phenylacetophenone, are considered one of the most important precursors for heterocyclic synthesis. They are utilized extensively as reactants where the carbonyl and the cyano functions of these compounds are suitably situated to enable reactions with common bidentate reagents to form a variety of heterocyclic compounds .Physical And Chemical Properties Analysis
3’-Cyano-2-phenylacetophenone is a white solid . It has a molecular weight of 221.26 . The IUPAC name for this compound is 3-(phenylacetyl)benzonitrile .科学的研究の応用
Application 1: Multifunctional Sensors Based on Liquid Crystals Scaffolded in Nematic Polymer Networks
- Summary of the Application: This research focuses on the development of multifunctional sensors based on liquid crystals scaffolded in nematic polymer networks. The interference color obtained from a nematic polymer network-stabilized liquid crystal (PNLC) system reflects the environmental conditions, including temperature and the presence of volatile organic vapors .
- Methods of Application or Experimental Procedures: The polymerization of liquid crystal (LC) monomers forms a stable network to template the LCs, while still maintaining the dynamic nature and thermal tunability of LCs .
- Results or Outcomes: By adjusting the concentration of LC monomer, a wide temperature sensing range can be achieved between 36°C and 100°C with visible color. The same sensor can be used to detect concentration profiles of toluene vapor in a microchannel with a limit of detection of 2300 ppm .
Application 2: Antiproliferative Activity of New 3-Cyanopyridines
- Summary of the Application: This research investigates the antiproliferative activity of new 3-cyanopyridines, which includes 3’-Cyano-2-phenylacetophenone .
- Methods of Application or Experimental Procedures: Sodium 3-oxo-3-(2-oxo-2H-chromen-3-yl)prop-1-en-1-olate and sodium 3-oxo-3-(3-oxo-3H-benzo[f]chromen-2-yl)prop-1-en-1-olate were prepared and reacted with 2-cyano-N’-(1-aryl(heteryl)ethylidene)acetohydrazides to produce 2-oxo-1,2-dihydropyridine-3-carbonitrile derivatives .
- Results or Outcomes: The pyridine derivatives 5c and 5d (IC50 = 1.46, 7.08 µM, respectively) have promising antitumor activity against liver carcinoma cell line (HEPG2), compared to the reference drug, doxorubicin .
Application 3: Synthesis of Heterocyclic Compounds
- Summary of the Application: Acetophenone, including 3’-Cyano-2-phenylacetophenone, has been utilized in the synthesis of many heterocyclic compounds . These compounds have various applications in medicinal chemistry and drug discovery.
- Methods of Application or Experimental Procedures: Acetophenone is used as a starting material in the synthesis of various heterocyclic compounds, including fused and five-, six-, seven-membered rings via multicomponent reactions .
- Results or Outcomes: The application of acetophenone in the synthesis of heterocyclic compounds has led to the discovery of new compounds with potential medicinal properties .
Application 4: α-Functionalizations of Acetophenones
- Summary of the Application: This research focuses on the α-functionalization of acetophenones, including 3’-Cyano-2-phenylacetophenone, through Kornblum oxidation and C–H functionalizations . These functionalizations are important due to their applications in the synthesis of various natural products and pharmaceuticals .
- Methods of Application or Experimental Procedures: The Kornblum oxidation approach uses iodine and dimethylsulfoxide and proceeds through the formation of arylglyoxal as the key intermediate . The C–H functionalization strategy requires a metal or metal-free catalyst and generates a radical intermediate in most cases .
- Results or Outcomes: The α-functionalization of acetophenones has led to the discovery of new compounds with potential medicinal properties .
Application 5: Precursor in Organic Reactions
- Summary of the Application: Acetophenone, including 3’-Cyano-2-phenylacetophenone, is one of the most useful precursors in organic reactions due to its applications in the synthesis of many heterocyclic compounds .
- Methods of Application or Experimental Procedures: Acetophenone is used as a starting material in the synthesis of various heterocyclic compounds, including fused and five-, six-, seven-membered rings via multicomponent reactions .
- Results or Outcomes: The application of acetophenone in the synthesis of heterocyclic compounds has led to the discovery of new compounds with potential medicinal properties .
将来の方向性
The future directions of 3’-Cyano-2-phenylacetophenone could involve its use in the synthesis of new compounds with potential biological activities. The pyrrolidine ring, a nitrogen heterocycle used widely by medicinal chemists, is one of the structures that can be obtained from compounds like 3’-Cyano-2-phenylacetophenone . This suggests that 3’-Cyano-2-phenylacetophenone could be used to design new pyrrolidine compounds with different biological profiles .
特性
IUPAC Name |
3-(2-phenylacetyl)benzonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11NO/c16-11-13-7-4-8-14(9-13)15(17)10-12-5-2-1-3-6-12/h1-9H,10H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJUJLORYVIDRGF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)C2=CC=CC(=C2)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80642285 |
Source


|
| Record name | 3-(Phenylacetyl)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80642285 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3'-Cyano-2-phenylacetophenone | |
CAS RN |
758710-68-8 |
Source


|
| Record name | 3-(Phenylacetyl)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80642285 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



